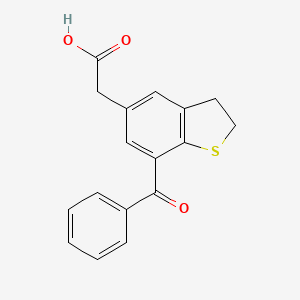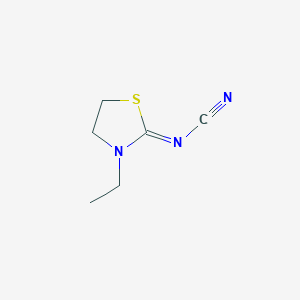![molecular formula C24H32ClN3O4 B14338147 [2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride CAS No. 101520-28-9](/img/structure/B14338147.png)
[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride is a complex organic compound that features a piperidine ring, a phenylcarbamoyloxy group, and a dimethylphenylcarbamate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylcarbamoyloxy group, and the attachment of the dimethylphenylcarbamate moiety. Common reagents used in these reactions include phenyl isocyanate, piperidine, and 2,6-dimethylphenyl isocyanate. The reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Alkyl halides, nucleophiles; reactions are usually conducted under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, [2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine
Medically, this compound is investigated for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of [2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in pain and inflammation pathways .
Comparación Con Compuestos Similares
Similar Compounds
- [2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate
- [2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;hydrochloride
Uniqueness
Compared to similar compounds, [2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride exhibits unique properties, such as enhanced stability and specific reactivity patterns. These characteristics make it particularly suitable for certain applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
101520-28-9 |
|---|---|
Fórmula molecular |
C24H32ClN3O4 |
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
[2-(phenylcarbamoyloxy)-3-piperidin-1-ium-1-ylpropyl] N-(2,6-dimethylphenyl)carbamate;chloride |
InChI |
InChI=1S/C24H31N3O4.ClH/c1-18-10-9-11-19(2)22(18)26-23(28)30-17-21(16-27-14-7-4-8-15-27)31-24(29)25-20-12-5-3-6-13-20;/h3,5-6,9-13,21H,4,7-8,14-17H2,1-2H3,(H,25,29)(H,26,28);1H |
Clave InChI |
ZLZVGUTYRXFXBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)OCC(C[NH+]2CCCCC2)OC(=O)NC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1H-Benzimidazol-6-yl)carbamoyl]benzoic acid](/img/structure/B14338064.png)
![Diethoxy{3-[(oxiran-2-yl)methoxy]propyl}silanol](/img/structure/B14338068.png)
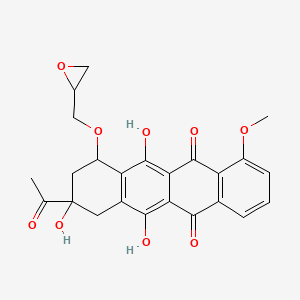
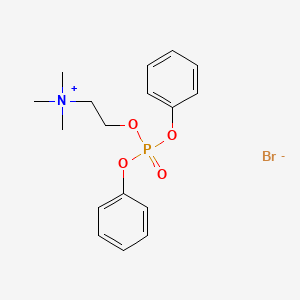
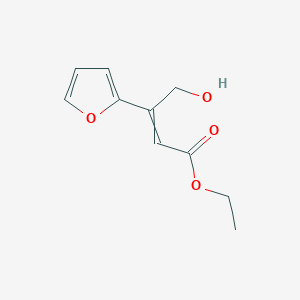
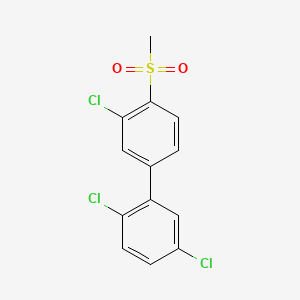
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
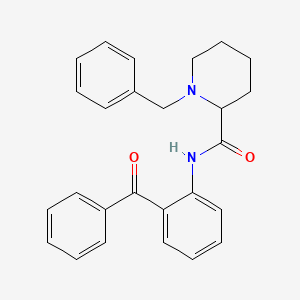
![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole](/img/structure/B14338129.png)

![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
